molecular formula C7H5BrN2O2 B2498705 5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 815618-77-0

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B2498705
CAS RN: 815618-77-0
M. Wt: 229.033
InChI Key: HRGDBBDXSFWHRX-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5-BHMC) is an organic compound belonging to the heterocyclic class of compounds. It is composed of a pyridine ring with a bromo substituent and an oxo group at the carbonitrile position. 5-BHMC has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Spectroscopic Analysis and Optical Properties

Pyridine derivatives, including compounds similar to 5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using IR, electronic spectroscopy, and X-ray diffraction methods. These compounds exhibit interesting optical properties, which are investigated through UV–vis absorption and fluorescence spectroscopy. The effects of different substituents on these compounds' emission spectra in various solvents have been a focus of study, providing insights into their potential applications in materials science and optical technologies (Cetina et al., 2010).

Antimicrobial and Antimycobacterial Activity

Some derivatives of pyridine, including those related to this compound, have been synthesized and tested for their biological activities. Studies show that these compounds exhibit potential antimicrobial activity against various microorganisms. Additionally, they demonstrate promising antimycobacterial activity when screened against Mycobacterium tuberculosis. This implies potential applications in the development of new antimicrobial and antibacterial agents (Ravi et al., 2020).

Acoustical and Solvent Interaction Studies

Research has been conducted on various dihydropyridine derivatives, including those structurally related to the compound , to understand their interaction with solvents. Measurements of densities, viscosities, and ultrasonic velocities of these compounds in different solvents at various temperatures have been carried out. These studies provide valuable information on solute-solvent and solute-solute interactions, which is crucial in understanding the behavior of these compounds in different environments and their potential applications (Baluja & Talaviya, 2016).

Tautomeric Forms and Equilibrium Studies

Research into the synthesis of tautomeric forms of related dihydropyridine derivatives has been conducted. These studies involve understanding the equilibrium between different tautomeric forms in solvents like DMSO-d6. Such research is significant in pharmaceutical chemistry, where the tautomeric forms of a compound can influence its biological activity and stability (Ajaj et al., 2013).

Electrocatalytic and Multicomponent Assembling

Research has explored the use of electrocatalytic multicomponent assembly processes involving dihydropyridine derivatives. This methodology offers a mild and efficient approach to synthesize various compounds, indicating potential applications in organic synthesis and chemical engineering (Vafajoo et al., 2014).

Crystal Structure and Hirshfeld Surface Analyses

The crystal structures of certain dihydropyridine derivatives have been extensively analyzed using techniques like X-ray diffraction. Understanding the molecular and crystal structures of these compounds is crucial for their potential application in materials science and drug design. Hirshfeld surface analysis provides detailed insights into intermolecular interactions, which are vital for predicting and understanding the behavior of these compounds in various applications (Naghiyev et al., 2022).

Future Directions

The future directions for “5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” could involve further exploration of its potential applications in the pharmaceutical sector . Additionally, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for similar compounds .

properties

IUPAC Name

5-bromo-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGDBBDXSFWHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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